molecular formula C13H17N5O2 B2556071 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895834-12-5

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2556071
CAS RN: 895834-12-5
M. Wt: 275.312
InChI Key: QCOGMSICKACXNP-UHFFFAOYSA-N
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Description

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the molecular formula C13H17N5O2 . It is a complex organic molecule that falls under the category of purines .


Molecular Structure Analysis

The molecular structure of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a purine core, which is a type of nitrogen-containing heterocycle . It has an isobutyl group and two methyl groups attached to the purine core . The molecular weight of this compound is approximately 275.306 Da .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

  • A series of derivatives of imidazo[2,1-f]purine-2,4-dione demonstrated potent receptor affinity for serotonin receptors (5-HT1A) and showed promise as compounds for further modification and detailed mechanistic study due to their hybrid ligand properties (Zagórska et al., 2016).
  • In another study, certain derivatives exhibited anxiolytic-like activity and behavior comparable to antidepressants in animal models, indicating their potential as psychotropic agents (Zagórska et al., 2016).

Molecular and Structural Studies

  • Investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, suggesting that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Potential Antagonistic Activity

  • New derivatives of imidazo[2,1-f]purine-2,4-diones were identified as potent and selective A(3) adenosine receptors antagonists, providing a foundation for the development of novel antagonistic agents (Baraldi et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-diaminopurine with isobutyraldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2,6-diaminopurine", "isobutyraldehyde", "sodium cyanide", "sodium methoxide", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with isobutyraldehyde in the presence of sodium cyanide and sodium methoxide to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine", "Step 2: Cyclization of the intermediate with acetic anhydride and acetic acid to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Step 3: Oxidation of the compound with hydrogen peroxide and sodium hydroxide to obtain the final product" ] }

CAS RN

895834-12-5

Product Name

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C13H17N5O2

Molecular Weight

275.312

IUPAC Name

4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20)

InChI Key

QCOGMSICKACXNP-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C

solubility

not available

Origin of Product

United States

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